N-[4-({5-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]-2-methoxybenzyl}oxy)phenyl]acetamide
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Overview
Description
N-[4-({5-[3-(4-FLUOROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL]-2-METHOXYPHENYL}METHOXY)PHENYL]ACETAMIDE is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its complex structure, which includes a fluorophenyl group, a tetrahydroquinazolinone moiety, and an acetamide functional group. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({5-[3-(4-FLUOROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL]-2-METHOXYPHENYL}METHOXY)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of the Tetrahydroquinazolinone Core: This step involves the cyclization of appropriate precursors to form the tetrahydroquinazolinone ring. Common reagents include anthranilic acid derivatives and isocyanates under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable nucleophiles.
Methoxylation: The methoxy group is typically introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide. This is usually achieved using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and tetrahydroquinazolinone moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups within the structure. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-[4-({5-[3-(4-FLUOROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL]-2-METHOXYPHENYL}METHOXY)PHENYL]ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, N-[4-({5-[3-(4-FLUOROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL]-2-METHOXYPHENYL}METHOXY)PHENYL]ACETAMIDE is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-({5-[3-(4-FLUOROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL]-2-METHOXYPHENYL}METHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)acetamide: A simpler analog with a similar fluorophenyl group but lacking the tetrahydroquinazolinone moiety.
2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-fluorophenyl)acetamide: Another compound with a fluorophenyl group and additional functional groups that confer different properties.
N-(4-Cyano-3-trifluoromethylphenyl)methylacrylamide: A structurally related compound with a cyano and trifluoromethyl group.
Uniqueness
N-[4-({5-[3-(4-FLUOROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL]-2-METHOXYPHENYL}METHOXY)PHENYL]ACETAMIDE is unique due to its combination of a fluorophenyl group, a tetrahydroquinazolinone moiety, and an acetamide functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C30H26FN3O4 |
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Molecular Weight |
511.5 g/mol |
IUPAC Name |
N-[4-[[5-[3-(4-fluorophenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide |
InChI |
InChI=1S/C30H26FN3O4/c1-19(35)32-23-10-14-25(15-11-23)38-18-21-17-20(7-16-28(21)37-2)29-33-27-6-4-3-5-26(27)30(36)34(29)24-12-8-22(31)9-13-24/h3-17,29,33H,18H2,1-2H3,(H,32,35) |
InChI Key |
HRPNUTCYNQTTRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F)OC |
Origin of Product |
United States |
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